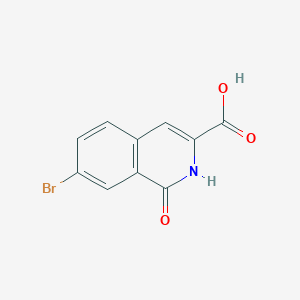

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-2-1-5-3-8(10(14)15)12-9(13)7(5)4-6/h1-4H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFDNMQXTOUWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of isoquinoline derivatives followed by oxidation and carboxylation reactions. The reaction conditions typically include the use of bromine or brominating agents, oxidizing agents such as potassium permanganate or chromium trioxide, and carboxylating agents like carbon dioxide or carboxylic acid derivatives.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is with a molecular weight of approximately 296.12 g/mol. The compound features a bromine atom and a carboxylic acid group, which are crucial for its reactivity and biological interactions. Its unique structure allows it to participate in various chemical reactions that can enhance its pharmacological properties.

Antimicrobial Activity

Research has highlighted the potential antimicrobial properties of this compound. Compounds with isoquinoline moieties are known for their effectiveness against various pathogens. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Applications

The anticancer activity of this compound has been investigated in several studies. For instance, derivatives of isoquinoline compounds have shown promising results against cancer cell lines such as MCF-7. In vitro studies demonstrated that these compounds exhibited significant cytotoxic effects compared to standard treatments like Doxorubicin (Dox), suggesting that they may serve as effective chemotherapeutic agents .

Case Study: MCF-7 Cell Line Testing

A notable study involved testing various derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited strong anticancer activity, leading to further exploration of their mechanisms of action and structure-activity relationships. The findings suggest that the specific structural features of this compound play a critical role in its efficacy against cancer cells .

Summary Table: Applications and Effects

Mechanism of Action

The mechanism of action of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and keto group play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of 7-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid and its analogues:

Research Implications and Gaps

- Its structural similarity to HCV inhibitors (e.g., 11c) warrants evaluation against viral polymerases .

- Synthetic challenges: Bromine incorporation may require optimized halogenation conditions to avoid core decomposition, as seen in related quinolones .

- Comparative reactivity : The bromine atom’s impact on Dieckmann cyclization efficiency (cf. ) or palladium-catalyzed coupling (cf. ) needs empirical validation.

Biological Activity

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a compound belonging to the isoquinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique molecular structure, characterized by a bromine atom and a carboxylic acid group, influences its reactivity and biological interactions. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 296.12 g/mol. The compound features a keto group at the 1st position and a carboxylic acid group at the 3rd position on the isoquinoline ring, which are critical for its biological activity.

The biological activity of this compound involves interaction with various molecular targets:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which can modulate metabolic pathways relevant to disease processes .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Growth Inhibition : There is evidence indicating that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of isoquinoline derivatives, including this compound:

- Antimicrobial Study : A series of isoquinoline derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structures displayed significant antibacterial activity against common pathogens .

- DAAO Inhibitory Activity : Research showed that derivatives related to this compound exhibited potent inhibition of D-amino acid oxidase (DAAO), which is implicated in various neurodegenerative diseases. The most active derivative demonstrated a fourfold lower IC50 compared to standard inhibitors .

- Cancer Research : A study focused on the anticancer potential of isoquinoline derivatives found that certain compounds could induce apoptosis in cancer cells by activating specific signaling pathways. The presence of halogen substituents like bromine enhanced their efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence yields?

- Methodological Answer : A common approach involves bromination of the parent isoquinoline scaffold. For example, bromination using N-bromosuccinimide (NBS) in acetic acid at 60–80°C achieves regioselective substitution at the 7-position. Solvent choice (e.g., chloroform vs. DMF) significantly impacts reaction kinetics and purity, with acetic acid yielding >85% purity in optimized protocols . Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to remove unreacted intermediates.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming regiochemistry. For instance, -NMR shows distinct shifts for the C7-bromine substituent (δ 8.2–8.4 ppm for aromatic protons) and the carboxylic acid group (broad peak at δ 12–13 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate molecular geometry and purity .

Q. What are the primary biological activities investigated for this compound, and what in vitro assays are used?

- Methodological Answer : The compound is screened for antimicrobial and anticancer activity. Standard assays include:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines).

- Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, A549) with IC values calculated from dose-response curves .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in bromination steps?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., di-bromination). Optimization strategies include:

- Catalysis : Adding catalytic FeCl to enhance NBS reactivity.

- Temperature control : Gradual heating (ramp to 70°C over 1 hour) minimizes decomposition.

- Real-time monitoring : Using HPLC to track reaction progress and halt at peak product formation .

Q. How do structural modifications (e.g., substituent position) affect biological activity, and how can data contradictions be resolved?

- Methodological Answer : Comparative studies with analogs (e.g., 6-bromo or 8-bromo isomers) reveal substituent-dependent activity. For example:

| Compound | Substituent Position | Antimicrobial IC (µg/mL) | Anticancer IC (µM) |

|---|---|---|---|

| 7-Bromo | C7 | 12.5 | 8.7 |

| 6-Bromo | C6 | 25.0 | 15.3 |

| 8-Bromo | C8 | 18.9 | 32.1 |

Contradictions in literature data may arise from assay variability (e.g., cell line sensitivity). Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility .

Q. What computational methods are used to predict reactivity or binding modes of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model bromine’s electron-withdrawing effects on the isoquinoline core. Molecular docking (AutoDock Vina) predicts interactions with targets like DNA gyrase (for antimicrobial activity) or kinases (e.g., EGFR for anticancer effects) .

Q. How can researchers mitigate hazards during handling, given the compound’s reactive groups?

- Methodological Answer : Safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation of brominated intermediates.

- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.

- Spill management : Neutralize acidic spills with sodium bicarbonate before disposal .

Data Sources and Reliability

- Primary Data : PubChem (compound ID: DTXSID80591224) and EPA DSSTox provide validated physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.